molecular formula C9H9N3OS B11772685 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11772685
M. Wt: 207.25 g/mol
InChI Key: ODSPYWPOAKLFEA-UHFFFAOYSA-N
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Description

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents. One common method includes the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by the reaction with N-aryl-2-bromoacetamides . Another approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular isoindole-6,12-dione derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include polyheterocyclic ensembles with pyrazole or isoxazole fragments and angular isoindole-6,12-dione derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of specific enzymes and proteins. For instance, it acts as an inhibitor of CDK8, which plays a crucial role in regulating gene expression . The compound’s interaction with these molecular targets disrupts their normal function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique structural features and its ability to undergo regio- and stereoselective reactions. Its selective inhibition of multiple enzymes and proteins also highlights its potential as a versatile compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C9H9N3OS/c1-4-2-3-12-9-5(4)6(10)7(14-9)8(11)13/h2-3H,10H2,1H3,(H2,11,13)

InChI Key

ODSPYWPOAKLFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)N)N

Origin of Product

United States

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